3-(4-Aminopiperidin-1-yl)-1-methylpyrrolidin-2-one dihydrochloride
Overview
Description
“3-(4-Aminopiperidin-1-yl)-1-methylpyrrolidin-2-one dihydrochloride” is a synthetic compound with the CAS Number: 1803598-11-9 . It has a molecular weight of 281.18 . This compound is also known as A-366 and has been discovered as a potent and selective inhibitor of the human histone acetyltransferase enzyme MOF (Males absent on the first), a protein that plays a key role.
Synthesis Analysis
The synthesis of piperidine derivatives like “this compound” is an important task in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing research area .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N4O.2ClH/c1-13-7-4-12-9 (10 (13)15)14-5-2-8 (11)3-6-14;;/h4,7-8H,2-3,5-6,11H2,1H3;2*1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal room temperature .Scientific Research Applications
Synthesis and Chemical Structure Analysis
- A study elaborated on the synthesis of (R)-3-aminopiperidine dihydrochloride, involving various chemical processes like chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, highlighting its potential in chemical synthesis and pharmaceutical applications (Jiang Jie-yin, 2015).
Molecular Structure and Properties
- The molecular structure of a phthalide derivative, closely related to 3-(4-Aminopiperidin-1-yl)-1-methylpyrrolidin-2-one dihydrochloride, was analyzed through X-ray diffraction and theoretical computations, revealing insights into its geometrical parameters, electronic properties, and molecular electrostatic potential, which are crucial for understanding its chemical behavior and potential applications in various scientific domains (Zeynep Tanrıkulu Yılmaz et al., 2020).
Role in Treatment Protocols and Pharmacological Research
- The compound has been identified as a potent MCH-R1 antagonist, primarily for the treatment of obesity, showcasing its relevance in pharmacological research and potential therapeutic applications. This was achieved through the identification and structural modification of 4-aminopiperidines and 3-aminopyrrolidines, leading to the discovery of active MCH antagonists (Nick K. Kim et al., 2006).
Potential in Developing ASK1 Inhibitors
- 4-(4-Aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, closely related to the compound of interest, have been identified as ASK1 inhibitors, indicating their potential in treating inflammation and pain. This suggests the compound's relevance in creating therapeutic agents for conditions like osteoarthritis and neuropathic pain (P. Norman, 2012).
Role in Synthetic Chemistry
- The compound has been implicated in various synthetic chemistry processes, including the development of new formal synthesis protocols for antipsychotic drugs and the synthesis of important biosynthetic intermediates for tropane alkaloids (M. D’hooghe et al., 2009); (Xiao-Yan Ma et al., 2020); (https://consensus.app/papers/concise-syntheses-methyl-ma/3b1cb392771f5e1298cd4067fea8cde4/?utm_source=chatgpt).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Therefore, the specific target can vary depending on the class of pharmaceuticals it is used in.
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different physiological effects . The specific mode of action would depend on the target it interacts with.
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets .
Result of Action
As a piperidine derivative, it could potentially have a wide range of effects depending on its specific targets .
Properties
IUPAC Name |
3-(4-aminopiperidin-1-yl)-1-methylpyrrolidin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.2ClH/c1-12-5-4-9(10(12)14)13-6-2-8(11)3-7-13;;/h8-9H,2-7,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTAAVQGRNTCIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2CCC(CC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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